2-[(2-methylphenyl)methyl]guanidine 2-[(2-methylphenyl)methyl]guanidine
Brand Name: Vulcanchem
CAS No.: 46053-91-2
VCID: VC18329880
InChI: InChI=1S/C9H13N3/c1-7-4-2-3-5-8(7)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12)
SMILES:
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol

2-[(2-methylphenyl)methyl]guanidine

CAS No.: 46053-91-2

Cat. No.: VC18329880

Molecular Formula: C9H13N3

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-methylphenyl)methyl]guanidine - 46053-91-2

Specification

CAS No. 46053-91-2
Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
IUPAC Name 2-[(2-methylphenyl)methyl]guanidine
Standard InChI InChI=1S/C9H13N3/c1-7-4-2-3-5-8(7)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12)
Standard InChI Key LGGPGRCUXWQIDU-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1CN=C(N)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-[(2-methylphenyl)methyl]guanidine, reflects its substitution pattern: a guanidine group (-NH-C(=NH)-NH2) is bonded to a methylene bridge (-CH2-) attached to the 2-methylphenyl ring. This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
SMILESCC1=CC=CC=C1CN=C(N)N
InChIKeyBTXLOLWYSOFVMO-UHFFFAOYSA-N
XLogP3 (LogP)0.7 (predicted)

The SMILES string (CC1=CC=CC=C1CN=C(N)N) highlights the ortho-methyl substitution on the benzene ring and the guanidine moiety’s connectivity . The InChIKey serves as a unique identifier for databases and spectral matching .

Stereochemical Considerations

Computational analyses indicate no defined stereocenters, suggesting the compound exists as a single stereoisomer under standard conditions . The rotatable bond count (3) and topological polar surface area (73.6 Ų) further describe its conformational flexibility and potential for hydrogen bonding .

Synthesis and Reactivity

Synthetic Pathways

While explicit synthetic protocols for 2-[(2-methylphenyl)methyl]guanidine are scarce, analogous guanidine derivatives are typically synthesized via:

  • Nucleophilic substitution: Reacting 2-methylbenzyl halides with guanidine under basic conditions.

  • Reductive amination: Coupling 2-methylbenzaldehyde with guanidine derivatives in the presence of reducing agents .

Table 2: Computed Reactivity Indicators

PropertyValueSource
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Rotatable Bonds3

The hydrogen bond donor/acceptor counts suggest moderate solubility in polar solvents, while the rotatable bonds imply flexibility in binding to biological targets .

Physicochemical Properties

Thermodynamic and Spectral Data

Experimental data for this compound is limited, but computational models provide insights:

Table 3: Predicted Physicochemical Properties

PropertyValueMethod
Boiling Point318.8°C (at 760 mmHg)Estimated
Density1.11 g/cm³Estimated
LogP (XLogP3)0.7PubChem
Polar Surface Area73.6 ŲPubChem

The LogP value (0.7) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility . The polar surface area correlates with potential blood-brain barrier penetration .

Biological and Industrial Applications

Materials Science

The compound’s aromatic and guanidine groups may contribute to:

  • Coordination chemistry: Ligand design for metal-organic frameworks (MOFs) .

  • Polymer additives: Enhancing thermal stability in resins.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator